molecular formula C17H23N5O3 B5942269 3-[[ethyl-[(3S,4R)-4-hydroxyoxolan-3-yl]amino]methyl]-N-(1-methyltriazol-4-yl)benzamide

3-[[ethyl-[(3S,4R)-4-hydroxyoxolan-3-yl]amino]methyl]-N-(1-methyltriazol-4-yl)benzamide

Cat. No.: B5942269
M. Wt: 345.4 g/mol
InChI Key: XJADZRAIOLLVNF-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[ethyl-[(3S,4R)-4-hydroxyoxolan-3-yl]amino]methyl]-N-(1-methyltriazol-4-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a triazole ring and a hydroxyoxolane moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[ethyl-[(3S,4R)-4-hydroxyoxolan-3-yl]amino]methyl]-N-(1-methyltriazol-4-yl)benzamide typically involves multiple steps, including the formation of the hydroxyoxolane ring, the triazole ring, and the final coupling with the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to meet the demand for high-quality material.

Chemical Reactions Analysis

Types of Reactions

3-[[ethyl-[(3S,4R)-4-hydroxyoxolan-3-yl]amino]methyl]-N-(1-methyltriazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the oxolane ring can be oxidized to form ketones or aldehydes.

    Reduction: The triazole ring can be reduced under specific conditions to form different nitrogen-containing compounds.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions on the benzamide core can introduce various functional groups.

Scientific Research Applications

3-[[ethyl-[(3S,4R)-4-hydroxyoxolan-3-yl]amino]methyl]-N-(1-methyltriazol-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[[ethyl-[(3S,4R)-4-hydroxyoxolan-3-yl]amino]methyl]-N-(1-methyltriazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-4-hydroxyoxolan-3-yl derivatives: Compounds with similar oxolane rings but different substituents.

    N-methyltriazol-4-yl benzamides: Compounds with similar triazole and benzamide cores but different side chains.

Uniqueness

3-[[ethyl-[(3S,4R)-4-hydroxyoxolan-3-yl]amino]methyl]-N-(1-methyltriazol-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research.

Properties

IUPAC Name

3-[[ethyl-[(3S,4R)-4-hydroxyoxolan-3-yl]amino]methyl]-N-(1-methyltriazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-3-22(14-10-25-11-15(14)23)8-12-5-4-6-13(7-12)17(24)18-16-9-21(2)20-19-16/h4-7,9,14-15,23H,3,8,10-11H2,1-2H3,(H,18,24)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJADZRAIOLLVNF-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)C(=O)NC2=CN(N=N2)C)C3COCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC(=CC=C1)C(=O)NC2=CN(N=N2)C)[C@H]3COC[C@@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.